molecular formula C17H13N5O B5323753 7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5323753
M. Wt: 303.32 g/mol
InChI Key: NFMPSONTOMEEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with potential applications in scientific research. This compound is a member of the triazolopyrimidine family, which has been extensively studied due to their pharmacological properties.

Mechanism of Action

The mechanism of action of 7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been reported to act as a kinase inhibitor, specifically targeting the JAK/STAT pathway. This pathway is involved in the regulation of cell growth and differentiation, and dysregulation of this pathway has been implicated in cancer. By inhibiting this pathway, this compound could potentially be used as a cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, this compound has been shown to have anti-inflammatory properties, which could be due to its ability to inhibit the JAK/STAT pathway. Additionally, this compound has been shown to have potential as a kinase inhibitor, which could be useful in cancer research.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potential as a kinase inhibitor. This compound could be useful in studying the JAK/STAT pathway and its role in cancer. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the study of inflammatory diseases.
One limitation of using this compound in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab. Additionally, the mechanism of action of this compound is not fully understood, which could limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of 7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. One direction is to further investigate the potential of this compound as a kinase inhibitor. This could involve studying its effects on the JAK/STAT pathway and other kinase pathways. Another direction is to investigate the anti-inflammatory properties of this compound in more detail. This could involve studying its effects on different inflammatory pathways and in different disease models. Finally, future research could focus on synthesizing analogs of this compound to improve its potency and selectivity.

Synthesis Methods

The synthesis of 7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 3-aminopyridine with 3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with 4-nitrobenzoyl chloride and triethylamine to form the final product. This synthesis method has been reported in the literature and has been optimized for high yields and purity.

Scientific Research Applications

7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has potential applications in scientific research due to its ability to modulate certain biological pathways. This compound has been shown to have potential as a kinase inhibitor, which could be useful in cancer research. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the study of inflammatory diseases. Further research is needed to fully understand the potential applications of this compound in scientific research.

properties

IUPAC Name

7-(3-methoxyphenyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c1-23-14-6-2-4-12(10-14)15-7-9-19-17-20-16(21-22(15)17)13-5-3-8-18-11-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMPSONTOMEEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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